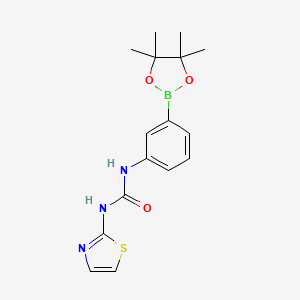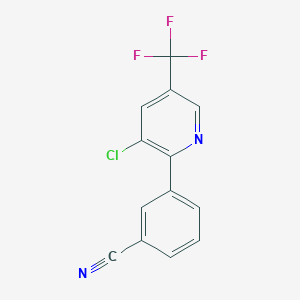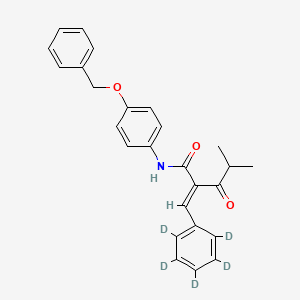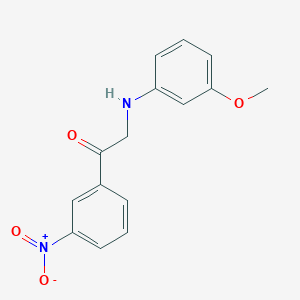
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol is a chemical compound with the molecular formula C16H17NO3S and a molecular weight of 303.38 g/mol . It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom and a hydroxyl group at the 6th position of the tetrahydroquinoline ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves the tosylation of 1,2,3,4-tetrahydroquinolin-6-ol. The reaction is carried out by treating 1,2,3,4-tetrahydroquinolin-6-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the tosyl group or the tetrahydroquinoline ring.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the tosyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-one, while nucleophilic substitution of the tosyl group can produce various substituted tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with molecular targets such as enzymes and receptors. The tosyl group enhances the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The hydroxyl group at the 6th position can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: Lacks the tosyl and hydroxyl groups, resulting in different chemical reactivity and biological activity.
1-Tosyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline ring, leading to variations in its chemical and biological properties.
1-Benzoyl-1,2,3,4-tetrahydroquinoline: Contains a benzoyl group instead of a tosyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C16H17NO3S |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-ol |
InChI |
InChI=1S/C16H17NO3S/c1-12-4-7-15(8-5-12)21(19,20)17-10-2-3-13-11-14(18)6-9-16(13)17/h4-9,11,18H,2-3,10H2,1H3 |
InChI-Schlüssel |
GJHWGJISKCSQSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B12341099.png)
![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B12341105.png)
![tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12341115.png)


![Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B12341142.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12341150.png)



![2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341176.png)


